molecular formula C16H9ClF3NO2 B6338793 2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione CAS No. 62039-89-8

2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione

Cat. No.: B6338793
CAS No.: 62039-89-8
M. Wt: 339.69 g/mol
InChI Key: XYNOIGJLPBEAKB-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a benzyl moiety, which is further connected to an isoindole-1,3-dione structure. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)benzyl chloride.

    Nucleophilic Substitution: The benzyl chloride derivative undergoes a nucleophilic substitution reaction with isoindole-1,3-dione in the presence of a base such as potassium carbonate or sodium hydride.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to facilitate the nucleophilic attack and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and yield.

    Purification: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another compound with a similar trifluoromethyl and chloro substitution pattern.

    4-Chloro-2-(trifluoromethyl)aniline: A related compound with similar functional groups but different core structure.

Uniqueness

2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione is unique due to its isoindole-1,3-dione core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO2/c17-13-6-5-9(7-12(13)16(18,19)20)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNOIGJLPBEAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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